Cas no 1079333-34-8 (3-?[(Tributylstannyl)?methoxy]-1-?propanol-T1080)
![3-?[(Tributylstannyl)?methoxy]-1-?propanol-T1080 structure](https://ja.kuujia.com/scimg/cas/1079333-34-8x500.png)
3-?[(Tributylstannyl)?methoxy]-1-?propanol-T1080 化学的及び物理的性質
名前と識別子
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- 3-[(Tributylstannyl)methoxy]-1-propanol-T1080
- 3-[(Tributylstannyl)methoxy]-1-propanol
- 3-?[(Tributylstannyl)?methoxy]-1-?propanol-T1080
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- インチ: 1S/C4H9O2.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3;
- InChIKey: QFKREWSCUGEUCK-UHFFFAOYSA-N
- ほほえんだ: C(O)CCOC[Sn](CCCC)(CCCC)CCCC
3-?[(Tributylstannyl)?methoxy]-1-?propanol-T1080 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AV20264-500mg |
3-[(Tributylstannyl)methoxy]-1-propanol |
1079333-34-8 | 95% | 500mg |
$110.00 | 2024-04-20 | |
1PlusChem | 1P019GMG-500mg |
3-[(Tributylstannyl)methoxy]-1-propanol-T1080 |
1079333-34-8 | 95% | 500mg |
$95.00 | 2023-12-26 | |
1PlusChem | 1P019GMG-5g |
3-[(Tributylstannyl)methoxy]-1-propanol-T1080 |
1079333-34-8 | 95% | 5g |
$315.00 | 2023-12-26 | |
A2B Chem LLC | AV20264-5g |
3-[(Tributylstannyl)methoxy]-1-propanol |
1079333-34-8 | 95% | 5g |
$385.00 | 2024-04-20 | |
1PlusChem | 1P019GMG-1g |
3-[(Tributylstannyl)methoxy]-1-propanol-T1080 |
1079333-34-8 | 95% | 1g |
$125.00 | 2023-12-26 | |
A2B Chem LLC | AV20264-1g |
3-[(Tributylstannyl)methoxy]-1-propanol |
1079333-34-8 | 95% | 1g |
$148.00 | 2024-04-20 |
3-?[(Tributylstannyl)?methoxy]-1-?propanol-T1080 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
3-?[(Tributylstannyl)?methoxy]-1-?propanol-T1080に関する追加情報
Professional Introduction to Compound with CAS No. 1079333-34-8 and Product Name: 3-[(Tributylstannyl)methoxy]-1-propanol-T1080
The compound with the CAS number 1079333-34-8 and the product name 3-[(Tributylstannyl)methoxy]-1-propanol-T1080 represents a significant advancement in the field of organometallic chemistry, particularly in the synthesis of complex organic molecules. This compound, characterized by its unique stannyl moiety, has garnered attention for its utility in cross-coupling reactions, which are pivotal in modern pharmaceutical and fine chemical synthesis. The tributylstannyl group attached to the methoxy-substituted propanol backbone imparts distinctive reactivity, making it a valuable intermediate in constructing carbon-carbon bonds efficiently.
In recent years, the demand for highly efficient and selective synthetic methodologies has driven the exploration of new reagents like 3-[(Tributylstannyl)methoxy]-1-propanol-T1080. Its application in the pharmaceutical industry has been particularly noteworthy, where it serves as a key precursor in the preparation of biologically active compounds. The stannyl group facilitates the Stille coupling reaction, a cornerstone technique in medicinal chemistry that enables the formation of carbon-carbon bonds between aryl or vinyl halides and organotin reagents. This reaction is favored for its high functional group tolerance and excellent yields, making it indispensable in drug development pipelines.
The structural features of 3-[(Tributylstannyl)methoxy]-1-propanol-T1080 contribute to its versatility as a synthetic building block. The presence of both an electron-donating methoxy group and a sterically hindered tributylstannyl moiety allows for precise control over reaction outcomes. This balance is critical in pharmaceutical synthesis, where regioselectivity and stereoselectivity are often determining factors in the efficacy of a drug candidate. Recent studies have highlighted its role in synthesizing complex heterocyclic compounds, which are prevalent in many therapeutic agents.
Advances in computational chemistry have further enhanced the understanding of how 3-[(Tributylstannyl)methoxy]-1-propanol-T1080 behaves in various reaction conditions. Molecular modeling studies have revealed insights into its interaction with transition metal catalysts, providing a foundation for optimizing reaction conditions to maximize yield and minimize side products. These computational approaches are increasingly integrated into experimental workflows, enabling chemists to predict reaction outcomes with greater accuracy before conducting costly laboratory trials.
The compound’s significance extends beyond academic research; it has practical implications in industrial-scale manufacturing processes. For instance, its use in the synthesis of antiviral agents has been explored due to its ability to facilitate the introduction of complex side chains efficiently. The pharmaceutical industry relies on such intermediates to streamline drug discovery processes, reducing time-to-market for new therapeutics. As drug resistance becomes a growing concern globally, innovative synthetic strategies like those enabled by 3-[(Tributylstannyl)methoxy]-1-propanol-T1080 are essential for developing next-generation medications.
Environmental considerations also play a role in the adoption of compounds like 3-[(Tributylstannyl)methoxy]-1-propanol-T1080. While organotin reagents offer synthetic advantages, their environmental impact has been a subject of scrutiny. However, ongoing research focuses on developing greener alternatives or improving waste management protocols to mitigate these concerns. Innovations such as catalytic recycling systems aim to reduce the reliance on stoichiometric amounts of these reagents, aligning with broader sustainability goals in chemical manufacturing.
The future prospects for 3-[(Tributylstannyl)methoxy]-1-propanol-T1080 are promising, with ongoing investigations into its potential applications in materials science and agrochemicals. Its reactivity makes it suitable for constructing novel polymers and specialty chemicals that could revolutionize these industries. As synthetic methodologies continue to evolve, this compound is likely to remain at the forefront of chemical innovation, driving progress across multiple sectors.
In conclusion, 3-[(Tributylstannyl)methoxy]-1-propanol-T1080, with its CAS number 1079333-34-8, exemplifies the intersection of organic chemistry and industrial application. Its unique structural features and reactivity make it indispensable in modern synthetic chemistry, particularly in pharmaceuticals. As research advances and new applications emerge, this compound will undoubtedly continue to play a crucial role in shaping the future of chemical synthesis and molecular construction.
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